2,5-Diphenylhydroquinone
Overview
Description
2,5-Diphenylhydroquinone is a phenolic compound with the chemical formula C₁₈H₁₄O₂. It is known for its hydrophobic properties and its ability to act as a nucleophile, making it useful in various chemical applications. This compound is often used as a binder in the preparation of paints, varnishes, and printing inks due to its effective binding properties .
Preparation Methods
2,5-Diphenylhydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with a benzenediazonium compound in the presence of water, while maintaining the pH between 3 and 9 . Another method includes the use of mechanochemical and solid-state melt reactions, which are efficient for the preparation of hydrazones and quinazolines .
Chemical Reactions Analysis
2,5-Diphenylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with copper oxide to form 2,5-diphenyl-1,4-benzoquinone . This compound can also be protonated to produce phenol and hydrogen peroxide when reacted with ethanol . Common reagents used in these reactions include acids, bases, and oxidizing agents.
Scientific Research Applications
2,5-Diphenylhydroquinone has several scientific research applications. It is used in the study of inclusion compounds, where it acts as a host molecule forming hydrogen bonds with guest molecules . This compound is also utilized in the preparation of biologically active quinoxalines and their derivatives, which have significant pharmacological effects such as antifungal, antibacterial, and antiviral properties . Additionally, it is used in the synthesis of dimeric molecules with higher biological activity than their monomeric counterparts .
Mechanism of Action
The mechanism of action of 2,5-Diphenylhydroquinone involves its ability to act as a nucleophile, binding with other molecules through hydrogen bonds . This compound can also undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions . These properties make it a versatile compound in various chemical and biological applications.
Comparison with Similar Compounds
2,5-Diphenylhydroquinone can be compared with other similar compounds such as 2,5-diphenyl-1,4-benzoquinone and 2,5-di-tert-butylhydroquinone. While 2,5-diphenyl-1,4-benzoquinone is known for its redox activity and use as an anticoagulant , 2,5-di-tert-butylhydroquinone is used as a regulator of muscle performance by acting on calcium ATPase . The unique hydrophobic and nucleophilic properties of this compound make it distinct from these similar compounds.
Properties
IUPAC Name |
2,5-diphenylbenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCBZSERKSMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063865 | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-91-3 | |
Record name | [1,1′:4′,1′′-Terphenyl]-2′,5′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5422-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Terphenyl-2',5'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diphenylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TERPHENYL-2',5'-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFJ7GO22AF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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